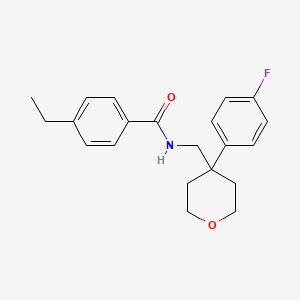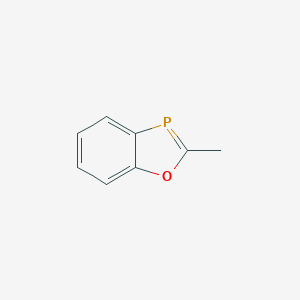![molecular formula C23H33P B14141945 Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane CAS No. 255835-84-8](/img/structure/B14141945.png)
Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl is an organophosphorus compound that serves as a ligand in various catalytic processes. It is known for its steric bulk and electron-donating properties, making it a valuable component in transition metal-catalyzed reactions. This compound is particularly useful in cross-coupling reactions, where it enhances the reactivity and selectivity of the catalysts involved.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl typically involves the reaction of 2-bromobiphenyl with di-tert-butylphosphine. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the coupling process. The reaction conditions usually include a base such as potassium tert-butoxide and a solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of 2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium tert-butoxide, and solvents such as toluene or dichloromethane.
Major Products
The major products formed from these reactions are often complex organic molecules, including biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The steric bulk and electron-donating properties of the phosphine group enhance the reactivity and selectivity of the metal center, leading to efficient catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
JohnPhos: (2-Biphenylyl)di-tert-butylphosphine
XPhos: 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
SPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl is unique due to its specific steric and electronic properties, which make it particularly effective in enhancing the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. Its structure allows for efficient coordination with transition metals, leading to high catalytic activity and stability .
Propriétés
Numéro CAS |
255835-84-8 |
|---|---|
Formule moléculaire |
C23H33P |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
ditert-butyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C23H33P/c1-17(2)18-13-9-10-14-19(18)20-15-11-12-16-21(20)24(22(3,4)5)23(6,7)8/h9-17H,1-8H3 |
Clé InChI |
FNHBWYLUBOXRJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)
![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)


![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)

![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
